molecular formula C13H11BrO2 B3245911 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one CAS No. 173301-08-1

1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one

Cat. No.: B3245911
CAS No.: 173301-08-1
M. Wt: 279.13 g/mol
InChI Key: IFARMRBFYYTWCS-UHFFFAOYSA-N
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Description

1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one is an organic compound with the molecular formula C13H11BrO2 and a molecular weight of 279.13 g/mol . It is characterized by the presence of a bromonaphthalene moiety attached to a propanone group through an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.

Safety and Hazards

The compound is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding eye contact and seeking medical attention if the compound gets in the eyes .

Preparation Methods

The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one typically involves the reaction of 6-bromonaphthol with 2-bromopropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 6-bromonaphthol attacks the carbonyl carbon of 2-bromopropanone, leading to the formation of the ether linkage . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield 6-bromonaphthol and 2-propanone.

Mechanism of Action

The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical and biological properties.

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxypropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-9(15)8-16-13-5-3-10-6-12(14)4-2-11(10)7-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFARMRBFYYTWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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